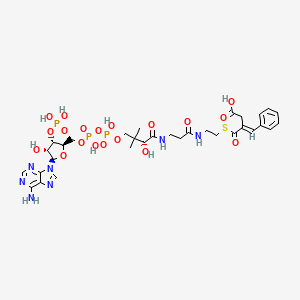

(E)-2-benzylidenesuccinyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-benzylidenesuccinyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (E)-2-benzylidenesuccinic acid. It is a conjugate acid of an this compound(5-).

Aplicaciones Científicas De Investigación

Biochemical Pathways and Enzymatic Functions

(E)-2-benzylidenesuccinyl-CoA is an important intermediate in the anaerobic degradation of toluene. It is generated from the oxidation of (R)-2-benzylsuccinyl-CoA by the enzyme benzylsuccinyl-CoA dehydrogenase (BbsG), which is part of the family of flavin adenine dinucleotide (FAD)-containing acyl-CoA dehydrogenases. This reaction is critical for the subsequent degradation of aromatic compounds and involves several steps:

- Formation of Benzylsuccinyl-CoA : Initiated by the enzyme benzylsuccinate CoA-transferase, which activates (R)-benzylsuccinate to (R)-2-benzylsuccinyl-CoA.

- Conversion to this compound : The oxidation step catalyzed by BbsG.

- Hydration and Further Reactions : The double bond in this compound can be hydrated by benzylidenesuccinyl-CoA hydratase (BbsH), leading to further metabolic transformations .

Applications in Environmental Biotechnology

The metabolic pathways involving this compound are essential for bioremediation processes. Microorganisms that utilize this compound can degrade toxic aromatic pollutants such as toluene, making them valuable for environmental cleanup efforts. Research has shown that specific bacteria, such as Geobacter metallireducens, utilize this compound effectively in anaerobic conditions, highlighting its potential for biotechnological applications in waste treatment and pollution control .

Industrial Applications

The enzymatic pathways involving this compound have implications for synthetic biology and industrial biotechnology. The ability to engineer microorganisms to produce this compound could lead to:

- Bioproduction of Aromatic Compounds : By manipulating the metabolic pathways, it may be possible to enhance the production of valuable aromatic compounds from renewable resources.

- Synthetic Pathways : Research has demonstrated the feasibility of creating synthetic pathways in Escherichia coli for producing benzylsuccinate, which can be further converted into this compound and other derivatives .

Case Studies and Research Findings

Several studies provide insights into the functionalities and applications of this compound:

Análisis De Reacciones Químicas

Dehydrogenation of (R)-Benzylsuccinyl-CoA

(E)-2-benzylidenesuccinyl-CoA is synthesized via the oxidation of (R)-benzylsuccinyl-CoA by benzylsuccinyl-CoA dehydrogenase (BbsG) . This enzyme, a homotetramer with FAD cofactors, catalyzes the stereospecific removal of a proton and hydride from the substrate, forming a double bond (Table 1).

Key findings :

-

The reaction involves a concerted oxidation-decarboxylation mechanism, producing this compound and reducing electron-transfer flavoprotein (ETF) .

-

BbsG exhibits high enantiomer specificity, accepting only the (R)-isomer and being inhibited by the (S)-isomer .

-

Kinetic studies show an apparent Km of 110±10μM for (R)-benzylsuccinyl-CoA .

Hydration to (S)-2-(α-Hydroxybenzyl)succinyl-CoA

This compound undergoes hydration via benzylidenesuccinyl-CoA hydratase (BbsH) , yielding (S)-2-(α-hydroxybenzyl)succinyl-CoA. This reaction introduces a hydroxyl group in a stereospecific manner.

Mechanistic insights :

-

The enzyme adds water across the α,β-unsaturated bond, resulting in an (S)-configured alcohol intermediate .

-

Reverse reactions in synthetic pathways enable the production of benzylsuccinate from benzoyl-CoA in engineered E. coli .

Secondary Dehydrogenation to 3-Oxo-2-(Benzyl)succinyl-CoA

The hydrated product is further oxidized by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) , forming 3-oxo-2-(benzyl)succinyl-CoA. This step generates a ketone group, preparing the molecule for thiolytic cleavage .

Thiolytic Cleavage to Benzoyl-CoA and Succinyl-CoA

The final step involves thiolase (BbsAB) , which cleaves 3-oxo-2-(benzyl)succinyl-CoA into benzoyl-CoA and succinyl-CoA. This reaction regenerates succinyl-CoA for reuse in the pathway .

Table 1: Key Reactions Involving this compound

Stereochemical and Mechanistic Considerations

-

The dehydrogenation by BbsG follows an E2 elimination mechanism , requiring anti-periplanar geometry between the abstracted proton and the leaving group (CoA-SH) 10.

-

The (E)-configuration of the product is critical for subsequent enzymatic steps, ensuring proper substrate binding in the β-oxidation pathway .

Propiedades

Fórmula molecular |

C32H44N7O19P3S |

|---|---|

Peso molecular |

955.7 g/mol |

Nombre IUPAC |

(E)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C32H44N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,12,16-17,20,24-26,30,43-44H,8-11,13-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b19-12+/t20-,24-,25-,26+,30-/m1/s1 |

Clave InChI |

CIZCKPNGZPENDV-RUCZCKOISA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C(=C/C4=CC=CC=C4)/CC(=O)O)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC=CC=C4)CC(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.